molecular formula C15H14O2 B1329708 2-Biphenylyl glycidyl ether CAS No. 7144-65-2

2-Biphenylyl glycidyl ether

Cat. No.: B1329708
CAS No.: 7144-65-2
M. Wt: 226.27 g/mol
InChI Key: DNVXWIINBUTFEP-UHFFFAOYSA-N
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Description

2-Biphenylyl glycidyl ether is an organic compound with the molecular formula C15H14O2. It is characterized by a biphenyl group attached to a glycidyl ether moiety. This compound is a colorless or slightly yellow liquid with a melting point of approximately 14-18°C and a boiling point of around 320-330°C . It is soluble in common organic solvents such as toluene and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Biphenylyl glycidyl ether can be synthesized through a two-step process:

Industrial Production Methods: In an industrial setting, the synthesis involves the reaction of 2-phenylphenol with epichlorohydrin in the presence of sodium hydroxide and tetramethylammonium chloride as catalysts. The reaction is carried out in a solvent such as toluene at elevated temperatures (40-100°C) under an inert atmosphere . The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Biphenylyl glycidyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides.

    Reduction: Reduction reactions can convert the epoxide group to a diol.

    Substitution: The glycidyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products:

    Oxidation: Epoxides and diols.

    Reduction: Diols.

    Substitution: Substituted ethers and alcohols.

Scientific Research Applications

2-Biphenylyl glycidyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Biphenylyl glycidyl ether involves its reactive epoxide group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby affecting their function and activity. The compound can target specific molecular pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

  • Glycidyl 2-methylphenyl ether
  • Benzyl glycidyl ether
  • 4-Vinyl-1-cyclohexene 1,2-epoxide
  • Epoxystyrene

Comparison: 2-Biphenylyl glycidyl ether is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to other glycidyl ethers. The biphenyl group enhances its stability and reactivity, making it suitable for specialized applications in polymer chemistry and materials science .

Properties

IUPAC Name

2-[(2-phenylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)17-11-13-10-16-13/h1-9,13H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVXWIINBUTFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864013
Record name 2-{[([1,1'-Biphenyl]-2-yl)oxy]methyl}oxirane
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7144-65-2
Record name 2-[([1,1′-Biphenyl]-2-yloxy)methyl]oxirane
Source CAS Common Chemistry
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Record name o-Phenylphenyl glycidyl ether
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Record name Propane,3-epoxy-
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Record name 2-{[([1,1'-Biphenyl]-2-yl)oxy]methyl}oxirane
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Record name Biphenyl-2-yl 2,3-epoxypropyl ether
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Record name O-PHENYLPHENYL GLYCIDYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Biphenylyl glycidyl ether contribute to the separation properties of the modified materials described in the research?

A1: [, ] this compound plays a crucial role in modifying the surface properties of base materials like poly(hydroxyethyl methacrylate-co-pentaerythritol triacrylate) monolithic capillary columns. The molecule achieves this through its epoxy group, which reacts with hydroxyl groups on the material surface. This reaction results in the incorporation of biphenyl groups onto the material.

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